molecular formula C8H7F3N2O3 B444134 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline CAS No. 329782-05-0

3-Nitro-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B444134
CAS No.: 329782-05-0
M. Wt: 236.15g/mol
InChI Key: GAUUCMLQGPSJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5-(2,2,2-trifluoroethoxy)aniline: is a fluorinated aromatic amine with the molecular formula C8H7F3N2O3 and a molecular weight of 236.15 g/mol . This compound is characterized by the presence of a nitro group at the 3-position and a trifluoroethoxy group at the 5-position of the aniline ring. It is a useful research chemical, often employed as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline typically involves the nitration of 5-(2,2,2-trifluoroethoxy)aniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Reduction: 3-Amino-5-(2,2,2-trifluoroethoxy)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Nitro-5-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoroethoxy group.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the trifluoroethoxy group can influence the compound’s lipophilicity and interaction with biological membranes. The compound may target specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

    2-Nitro-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    3-Nitro-4-(trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group at the 4-position.

Uniqueness: 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline is unique due to the specific positioning of the trifluoroethoxy group, which can significantly influence its chemical reactivity and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

3-nitro-5-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7-2-5(12)1-6(3-7)13(14)15/h1-3H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUCMLQGPSJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 3
Reactant of Route 3
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 4
Reactant of Route 4
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 5
Reactant of Route 5
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 6
Reactant of Route 6
3-Nitro-5-(2,2,2-trifluoroethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.